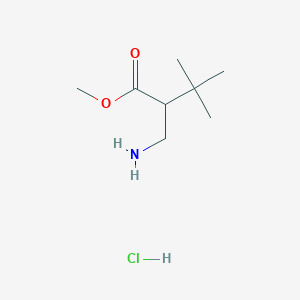

methyl2-(aminomethyl)-3,3-dimethylbutanoatehydrochloride

Beschreibung

Methyl 2-(aminomethyl)-3,3-dimethylbutanoate hydrochloride is a hydrochloride salt of a branched-chain methyl ester featuring an aminomethyl (-CH2NH2) substituent at the 2-position and geminal dimethyl groups at the 3-position of the butanoate backbone. These analogs are typically synthesized via reductive amination, protection/deprotection strategies, or nucleophilic substitutions, as seen in European patent applications . The hydrochloride salt form enhances stability and solubility, making it suitable for further derivatization in drug discovery or catalysis.

Eigenschaften

IUPAC Name |

methyl 2-(aminomethyl)-3,3-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(5-9)7(10)11-4;/h6H,5,9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOUKDHSYUODDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acid-Catalyzed Ring-Opening of Azetidine-2-one

The reaction begins with the lactam 3,3,4,4-tetramethylazetidine-2-one, which undergoes nucleophilic attack by methanol in the presence of hydrogen chloride gas. The mechanism proceeds via protonation of the lactam’s carbonyl oxygen, followed by ring opening to form the β-amino ester hydrochloride.

Procedure :

- Reaction Setup : A round-bottom flask equipped with a stirrer, condenser, and gas inlet is charged with 3,3,4,4-tetramethylazetidine-2-one (0.0786 mol) and methanol (40 g).

- HCl Introduction : Hydrogen chloride gas (0.850 mol) is introduced at room temperature, followed by refluxing at 65–70°C for 7 hours.

- Work-Up : The mixture is concentrated under vacuum, and the crude product is crystallized from toluene to yield methyl2-(aminomethyl)-3,3-dimethylbutanoate hydrochloride with 93% purity.

Key Variables :

Optimization of Reaction Parameters

Temperature and Time :

- Reflux Conditions : Heating under reflux (65–70°C) for 7 hours maximizes conversion, whereas shorter durations (1–2 hours) reduce yields to 73–85%.

- Low-Temperature Quenching : Cooling the reaction mixture to 5°C post-reflux enhances crystallization efficiency, yielding 99% pure product.

Catalyst Alternatives :

- Sulfuric Acid : Substituting HCl with sulfuric acid (98%) under reflux achieves comparable yields (96%) but requires neutralization with NaOH, complicating purification.

Purification and Isolation Techniques

Crystallization :

- Solvent Pairing : Toluene-methanol mixtures (4:1 v/v) precipitate the hydrochloride salt with minimal impurity carryover.

- Washing Protocols : Post-crystallization washes with cold toluene (0–5°C) remove residual lactam and byproducts.

Distillation :

- Vacuum Distillation : For solvent recovery, the reaction mixture is concentrated at 50°C under 13.3 kPa, followed by distillation at 1.33 kPa to isolate the product.

Comparative Analysis of Synthesis Approaches

Industrial Applicability and Scalability

The HCl-mediated route is preferred for industrial scaling due to its reproducibility and high throughput. Key adaptations include:

Analyse Chemischer Reaktionen

Types of Reactions: methyl2-(aminomethyl)-3,3-dimethylbutanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

- Role as an Intermediate : This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its structural features facilitate various chemical transformations, making it essential in the development of new synthetic pathways.

2. Medicinal Chemistry

- Therapeutic Potential : Methyl 2-(aminomethyl)-3,3-dimethylbutanoate hydrochloride is investigated for its potential therapeutic properties. It acts as a precursor in the synthesis of pharmaceuticals, particularly in developing peptidomimetic compounds that mimic the action of peptides in biological systems .

3. Biochemical Research

- Enzyme-Substrate Interactions : The compound is employed in studies examining enzyme-substrate interactions and metabolic pathways. Its ability to interact with specific enzymes allows researchers to explore its role in various biochemical processes.

Case Study 1: Drug Development

In a recent study published in a peer-reviewed journal, methyl 2-(aminomethyl)-3,3-dimethylbutanoate hydrochloride was utilized as a key intermediate in synthesizing a novel class of protease inhibitors. These inhibitors showed promising activity against specific cancer cell lines, highlighting the compound's potential role in anti-cancer therapies .

Case Study 2: Biochemical Pathway Analysis

Another investigation focused on the compound's involvement in metabolic pathways related to amino acid metabolism. Researchers demonstrated that methyl 2-(aminomethyl)-3,3-dimethylbutanoate hydrochloride could modulate enzyme activity within these pathways, providing insights into its biological significance and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of methyl2-(aminomethyl)-3,3-dimethylbutanoatehydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between methyl 2-(aminomethyl)-3,3-dimethylbutanoate hydrochloride and related compounds:

Key Observations:

Geminal dimethyl groups at C3 (common in ) enhance steric hindrance, influencing conformational flexibility and substrate selectivity in catalytic applications.

Ester Group Variations :

- Methyl esters (target compound, ) are less lipophilic than ethyl esters (), impacting solubility and bioavailability.

Synthetic Routes: Reductive amination (e.g., ) is versatile for introducing secondary amines, while deprotection strategies () are critical for generating primary amines. The target compound may require selective protection of the aminomethyl group to avoid side reactions during synthesis.

Spectral Data :

- Broad singlets near δ 9.00 in correspond to protonated amines in HCl salts.

- The methyl ester resonance (δ ~3.79–3.89) and tert-butyl signals (δ ~1.02) are consistent across analogs .

Research Findings and Implications

- Catalytic Potential: Compounds with N,O-bidentate directing groups (e.g., ) highlight the utility of amino esters in metal-catalyzed reactions. The aminomethyl group in the target compound could serve a similar role.

- Pharmaceutical Relevance: Methyl and ethyl amino esters are intermediates in protease inhibitors or kinase modulators. The geminal dimethyl structure may improve metabolic stability .

- Chiral Resolution : The (S)-configuration in analogs underscores the importance of stereochemistry in biological activity, suggesting the target compound may also require enantioselective synthesis.

Biologische Aktivität

Methyl 2-(aminomethyl)-3,3-dimethylbutanoate hydrochloride, also known as (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride, is a chiral compound with significant applications in medicinal chemistry and organic synthesis. Its unique stereochemistry imparts distinct biological activities that make it a valuable reagent in various fields of research.

- Molecular Formula : C7H16ClNO2

- CAS Number : 167223-43-0

- Molar Mass : 181.66 g/mol

- Melting Point : 183-186°C

The compound is characterized by its high purity and stability, which are essential for its use in biological and chemical applications .

The biological activity of methyl 2-(aminomethyl)-3,3-dimethylbutanoate hydrochloride primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can function as a substrate or an inhibitor, thereby modulating the activity of these targets and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in neurotransmitter synthesis, affecting neuronal signaling pathways .

Applications in Research

This compound has been extensively studied for its potential applications in:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceuticals aimed at treating neurological disorders.

- Biochemical Research : Employed in studies focusing on enzyme-substrate interactions and protein-ligand binding dynamics.

- Analytical Chemistry : Utilized as an analytical reagent for detecting and quantifying specific biochemical compounds, including 2-ketoacids .

Case Studies and Research Findings

Several studies have explored the biological implications of methyl 2-(aminomethyl)-3,3-dimethylbutanoate hydrochloride:

- Neuropharmacological Studies : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. In vitro studies showed that it could enhance neuronal survival under stress conditions by modulating apoptotic pathways .

- Synthesis of Chiral Drugs : As a chiral building block, it has been utilized in synthesizing enantiomerically pure pharmaceuticals. Its unique configuration allows for the development of drugs with improved efficacy and reduced side effects .

- Enzyme Inhibition Studies : Investigations have demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential role in drug development targeting metabolic disorders .

Comparative Analysis

The following table summarizes the biological activities and applications of methyl 2-(aminomethyl)-3,3-dimethylbutanoate hydrochloride compared to similar compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| Methyl 2-(aminomethyl)-3,3-dimethylbutanoate hydrochloride | Neuroprotective effects; enzyme inhibition | Medicinal chemistry; analytical chemistry |

| tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride | Similar enzyme interactions | Synthesis of chiral drugs |

| Methyl 2-amino-3,3-dimethylbutanoate hydrochloride | Less selective than (R) form | General organic synthesis |

Q & A

Q. Basic Research Focus

- Enzyme assays : Use fluorogenic substrates or colorimetric assays (e.g., Ellman’s reagent for cholinesterase inhibition) to measure IC₅₀ values .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Advanced Consideration

Contradictory results in inhibition studies (e.g., competitive vs. non-competitive) require mechanistic validation:

- Kinetic analysis : Lineweaver-Burk plots to identify inhibition type.

- Structural docking : Molecular dynamics simulations (e.g., AutoDock Vina) to map binding sites .

- Mutagenesis : Target-specific mutations (e.g., catalytic triad residues) to confirm interaction sites .

How does the compound’s hygroscopic nature impact its stability in long-term storage, and what mitigation strategies are recommended?

Basic Research Focus

The hydrochloride salt is hygroscopic, leading to decomposition via hydrolysis. Stability protocols include:

- Storage : Desiccated at −20°C under argon .

- Purity monitoring : Periodic TLC or HPLC to detect degradation products (e.g., free amine or ester hydrolysis) .

Advanced Consideration

Advanced stabilization methods:

- Lyophilization : Freeze-drying with cryoprotectants (trehalose) for aqueous formulations.

- Co-crystallization : Form stable co-crystals with non-hygroscopic counterions (e.g., tosylate) .

What analytical techniques are most suitable for distinguishing between diastereomers or enantiomers of this compound?

Q. Basic Research Focus

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

- Polarimetry : Measure optical rotation ([α]D²⁵) for enantiomeric excess (ee) quantification .

Advanced Consideration

For diastereomers (e.g., varying substituents):

- X-ray crystallography : Resolve absolute configuration .

- NOESY NMR : Detect spatial proximity of protons to differentiate stereoisomers .

How can researchers address low yields in large-scale syntheses of this compound?

Advanced Research Focus

Scale-up challenges include inefficient mixing and exothermic reactions. Solutions:

- Flow chemistry : Continuous reactors (e.g., microfluidic systems) improve heat dissipation and reproducibility .

- Catalyst optimization : Replace NaBH(OAc)₃ with immobilized catalysts (e.g., polymer-supported BH₃) for recyclability .

What are the key differences in biological activity between methyl 2-(aminomethyl)-3,3-dimethylbutanoate hydrochloride and its fluorinated analogs?

Advanced Research Focus

Fluorinated analogs (e.g., 3,3-difluoro derivatives) exhibit altered pharmacokinetics:

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation .

- Bioavailability : LogP increases by ~0.5 units, enhancing membrane permeability .

- Activity assays : Compare IC₅₀ values in enzyme inhibition studies to quantify fluorine’s electronic effects .

What computational methods are recommended for predicting the compound’s reactivity in novel synthetic pathways?

Q. Advanced Research Focus

- DFT calculations : Optimize transition states (e.g., Gaussian 16) to predict regioselectivity in alkylation or acylation reactions .

- Machine learning : Train models on existing reaction databases (Reaxys) to propose viable pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.